molecular formula C22H24N2O3S B2612002 (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798402-03-5

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2612002
CAS No.: 1798402-03-5
M. Wt: 396.51
InChI Key: XABSZYIGRTXDFF-KPKJPENVSA-N
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Description

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydroquinoline core, a methoxyacetyl group, and a methylthiophenyl acrylamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure. The methoxyacetyl group is then introduced via an acylation reaction using methoxyacetic anhydride. Finally, the acrylamide moiety is added through a condensation reaction with 4-(methylthio)benzaldehyde and an appropriate amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and acylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: Preliminary studies suggest it may have therapeutic potential for treating certain diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets in biological systems. The tetrahydroquinoline core can bind to receptors or enzymes, modulating their activity. The methoxyacetyl and methylthiophenyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects .

Properties

IUPAC Name

(E)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-27-15-22(26)24-13-3-4-17-8-9-18(14-20(17)24)23-21(25)12-7-16-5-10-19(28-2)11-6-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABSZYIGRTXDFF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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